1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine
Description
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine is a piperazine derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position, connected via a carbonyl bridge to the 4-methylpiperazine moiety. This structure confers unique physicochemical properties, including moderate polarity and conformational flexibility, which are critical for interactions with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-15-5-4-10(12-15)11(16)14-8-6-13(2)7-9-14/h4-5H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVOMELQZCWOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium . Industrial production methods often involve large-scale batch or continuous flow processes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent . In biology, it is used as a probe to study enzyme mechanisms and protein interactions . In the field of agrochemistry, it is explored for its potential as an insecticide and herbicide . Additionally, it has applications in materials science, where it is used as a building block for the synthesis of novel polymers and coordination complexes .
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to active sites of enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s carbonyl group also plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
- Structure : Replaces the pyrazole ring with a 5-chloroindole group.
- Synthesis : Prepared via coupling of 5-chloroindole-2-carboxylic acid with 4-methylpiperazine using carbodiimide-mediated amidation .
- Key Difference : The indole ring enhances π-π stacking interactions with aromatic residues in the H4 receptor, improving selectivity over H1 receptors .
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)
- Structure : Contains a trisubstituted pyrrole core instead of pyrazole.
- Activity : Dual-target inhibitor of MmpL3 (mycobacterial membrane protein) and EthR2 (transcriptional regulator), with antimycobacterial activity (MIC = 0.7 µM against M. tuberculosis).
- Synthesis : Achieved via alkylation of 1,5-bis(4-chlorophenyl)-2-methylpyrrole with 4-methylpiperazine .
- Key Difference : The bulky bis(4-chlorophenyl) group enhances lipophilicity, improving membrane permeability in bacterial cells.
Sildenafil (Viagra)
- Structure : Features a pyrazolo[4,3-d]pyrimidine core linked to 4-methylpiperazine via a sulfonyl group.
- Activity : Potent PDE5 inhibitor (IC₅₀ = 3.5 nM) for erectile dysfunction.
- Synthesis : Multi-step process involving cyclization and sulfonation reactions .
- Key Difference : The sulfonyl group and pyrimidine ring confer high affinity for PDE5’s catalytic site, unlike the simpler pyrazole-carbonyl linker in the target compound.
Structural and Functional Analysis
Core Modifications
Pharmacological Profiles
- Receptor Selectivity : The indole analog () shows >100-fold selectivity for H4 over H1 receptors, whereas pyrazole derivatives often exhibit broader receptor interactions.
- Metabolic Stability : Piperazine-containing compounds generally undergo N-demethylation or oxidation, but bulky substituents (e.g., BM212’s chlorophenyl groups) slow hepatic clearance .
Biological Activity
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.
The compound can be characterized by its molecular formula and molecular weight of approximately 230.3 g/mol. The structure includes a pyrazole ring, which is crucial for its biological activity, and a piperazine moiety that may influence its pharmacokinetics.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The pyrazole ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study on similar compounds indicated that they could inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects .
Anticancer Properties
In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer .
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 12 | Apoptosis induction |
| Compound B | Prostate Cancer | 15 | Cell cycle arrest |
CNS Activity
The anxiolytic-like effects of related piperazine derivatives have been documented. In behavioral tests, compounds similar to this compound showed reduced anxiety-like behavior in mice models . This suggests potential applications in treating anxiety disorders.
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperazine derivatives with pyrazole moieties. These compounds were assessed for their biological activity against various pathogens and cancer cell lines. Results indicated promising antimicrobial and anticancer activities, with some compounds demonstrating selectivity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine?
- Methodology : A common approach involves coupling 1-ethyl-1H-pyrazole-3-carboxylic acid with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Post-reaction purification typically employs column chromatography with gradients of ethyl acetate and hexane .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate:hexane, 1:2) and confirm product identity using -NMR (e.g., δ 1.4–1.6 ppm for ethyl group protons) and IR (amide C=O stretch ~1650–1680 cm) .
Q. How can researchers purify this compound effectively?
- Methodology : After synthesis, purification via silica gel column chromatography (ethyl acetate:hexane, 1:8) is standard. For higher purity, recrystallization from ethanol or methanol may be employed. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Avoid exposure to moisture and oxidizers, as the amide bond may hydrolyze or degrade under acidic/basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 2–4 hr conventional heating). Catalytic systems like CuSO/sodium ascorbate (click chemistry conditions) can enhance regioselectivity in pyrazole coupling steps .
- Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify critical parameters. For example, DMF improves solubility but may increase side reactions vs. DCM .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO for the parent compound).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine CH groups at δ 2.3–3.1 ppm).
- X-ray Crystallography : Resolve stereochemistry of the pyrazole-piperazine linkage .
Q. How do structural modifications (e.g., fluorination) impact bioactivity?
- Case Study : Fluorination at the pyrazole 4-position (e.g., replacing ethyl with trifluoromethyl) enhances metabolic stability and binding affinity in receptor studies. Compare IC values in enzyme inhibition assays (e.g., kinase targets) using fluorinated vs. non-fluorinated analogs .
- Mechanistic Insight : Fluorine’s electronegativity alters electron density in the amide carbonyl, affecting hydrogen-bonding interactions in molecular docking simulations .
Q. How to address contradictions in reported toxicity data?
- Analysis : Some SDS documents (e.g., ) report skin/eye irritation (Category 2), while others lack acute toxicity data (). Conduct in vitro assays (e.g., MTT for cytotoxicity on HEK-293 cells) and compare with computational predictions (e.g., ProTox-II) to resolve discrepancies .
Q. What strategies mitigate byproduct formation during synthesis?
- Optimization :
- Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted starting materials.
- Adjust stoichiometry (e.g., 1.2 equiv. of pyrazole-carboxylic acid) to minimize di-acylated byproducts.
- Monitor reaction pH (neutral to slightly acidic) to suppress hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
